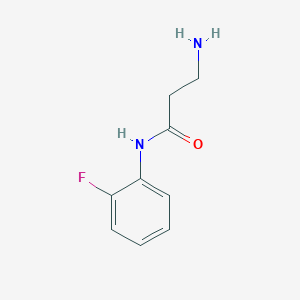

3-Amino-N-(2-fluorophenyl)propanamide

Description

3-Amino-N-(2-fluorophenyl)propanamide is a fluorinated organic compound with the molecular formula C₉H₁₀FN₂O and a molecular weight of 182.19 g/mol. Its structure features a propanamide backbone substituted with an amino group and a 2-fluorophenyl moiety. This compound is primarily studied in biomedical contexts, particularly as a substrate for detecting β-alanyl aminopeptidase activity in Pseudomonas aeruginosa, a pathogen critical in cystic fibrosis diagnostics . Its enzymatic cleavage releases 2-fluoroaniline, a volatile organic compound (VOC) detectable via HS-SPME-GC-MS, enabling sensitive pathogen identification .

Properties

IUPAC Name |

3-amino-N-(2-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWYXCLVLZKALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluoroaniline with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acidic or basic conditions for the amidation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-fluorophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-Amino-N-(2-fluorophenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or substrate in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Data Tables

Table 1: Enzymatic Performance of Propanamide Substrates

| Compound | Substituent | VOC Product | LOD (µM) | LOQ (µM) | p-value vs. 3-Fluorophenyl Analog |

|---|---|---|---|---|---|

| This compound | 2-fluorophenyl | 2-fluoroaniline | 0.05 | 0.15 | - |

| 3-Amino-N-(3-fluorophenyl)propanamide | 3-fluorophenyl | 3-fluoroaniline | 0.05 | 0.15 | 0.335 (NS) |

| 3-Amino-N-phenylpropanamide | Phenyl | Aniline | 0.10 | 0.30 | 0.335 (NS) |

| 3-Amino-N-(4-methylphenyl)propanamide | 4-methylphenyl | p-toluidine | 0.20 | 0.60 | 0.0009 (S) |

NS = Not Significant; S = Significant

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|

| This compound | 182.19 | 2-fluorophenyl, amino | Pathogen detection |

| Ortho-fluorofentanyl | 372.50 | Piperidinyl, phenylethyl | Opioid receptor studies |

| 3-Chloro-N-(3-hydroxyphenyl)propanamide | 214.66 | Chloro, hydroxyl | Intermediate synthesis |

| 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl | 246.71 | 4-fluorobenzyl, methylamine | Agrochemical R&D |

Biological Activity

3-Amino-N-(2-fluorophenyl)propanamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 169.19 g/mol

- Structural Features : The compound features an amino group, a propanamide backbone, and a fluorophenyl substituent, which significantly influences its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Effects : Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially providing antidepressant effects.

- Anti-inflammatory Activity : The compound shows promise in reducing inflammation through various biochemical pathways.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities, indicating potential efficacy against bacterial infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways or neurotransmission, leading to therapeutic effects. For instance, it has been shown to interact with β-alanyl aminopeptidase, generating detectable volatile organic compounds (VOCs) that can serve as biomarkers for certain pathogens .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-N-(4-fluorophenyl)propanamide | Contains a para-fluorophenyl group | Potential antidepressant effects |

| 3-Amino-N-(2-bromophenyl)propanamide | Features a bromine substituent | Different reactivity profile |

| 3-Amino-N-(4-chlorophenyl)propanamide | Contains a chlorine substituent | Distinct pharmacological properties |

The specific positioning of the fluorine atom in the phenyl ring of this compound enhances its reactivity and interactions compared to other analogs, making it an intriguing candidate for further research in drug development.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.